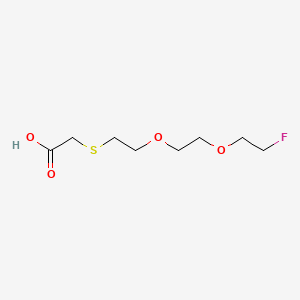
F-Peg2-S-cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of F-Peg2-S-cooh involves the conjugation of polyethylene glycol with a sulfonic acid group. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the successful attachment of the sulfonic acid group to the PEG chain. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反应分析
Types of Reactions
F-Peg2-S-cooh undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
F-Peg2-S-cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
作用机制
The mechanism of action of F-Peg2-S-cooh involves its ability to modify the surface properties of molecules and materials. The sulfonic acid group provides a site for further chemical modifications, while the PEG chain enhances solubility and biocompatibility. This combination allows this compound to interact with various molecular targets and pathways, making it a versatile tool in scientific research .
相似化合物的比较
Similar Compounds
F-Peg2-COOH: Similar to F-Peg2-S-cooh but lacks the sulfonic acid group.
PEG-Sulfonic Acid: A broader category of compounds that include various PEG chains with sulfonic acid groups.
Uniqueness
This compound is unique due to its specific combination of a PEG chain with a sulfonic acid group, providing both solubility and reactivity. This makes it particularly useful in applications requiring surface modification and biocompatibility .
属性
分子式 |
C8H15FO4S |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
InChI 键 |
HXWWOPHPPNBCFV-UHFFFAOYSA-N |
规范 SMILES |
C(COCCSCC(=O)O)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


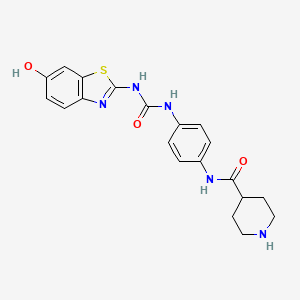
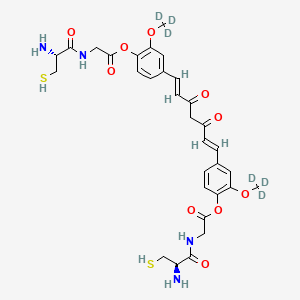
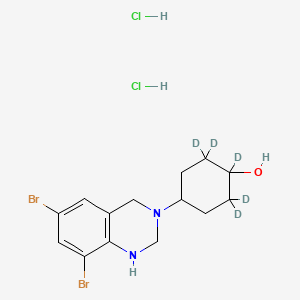

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
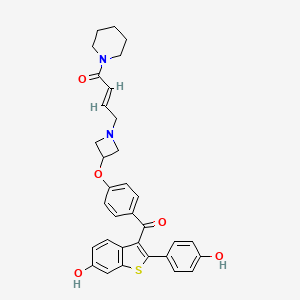

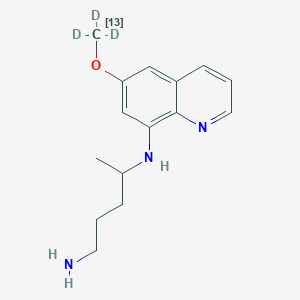
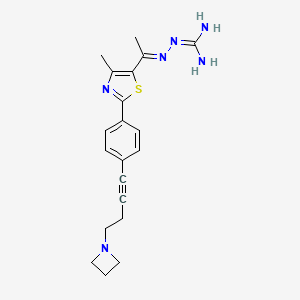
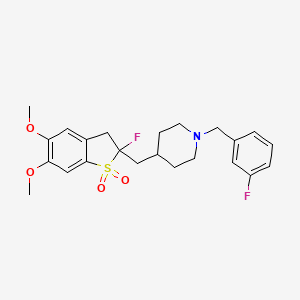
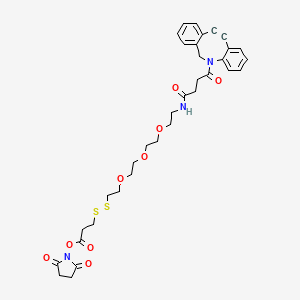

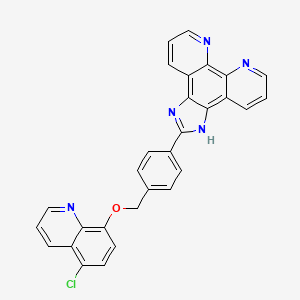
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
